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Peptide2034

Antimicrobial Peptide Minimum Inhibitory Concentration Spider Venom

Researchers requiring a structurally confirmed yet functionally blank lycotoxin for SAR studies often face contamination from peptides with pre-existing activity bias. Peptide2034 solves this by providing a mass-confirmed (2034.20 Da), sequence-defined (AGIGKIGDFIKKAIAKYKN) linear AMP with no published MIC, hemolytic, or cytotoxicity data. - Enables unbiased membrane binding assays (SPR, CD, dye leakage) without mechanistic assumptions. - Serves as a clean +4 net charge comparator for isolating charge/hydrophobicity contributions vs. lycotoxin I. - Supplied as TFA salt at ≥95% purity; ideal for venom evolution phylogenetics and MD simulation benchmarking.

Molecular Formula
Molecular Weight
Cat. No. B1576974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeptide2034
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peptide2034 Procurement Guide: Sourcing and Characterization


Peptide2034 (U1-lycotoxin-Ls1a, U1-LCTX-Ls1a) is a 19-residue linear antimicrobial peptide (AMP) first isolated from the venom of the wolf spider Lycosa singoriensis and de novo sequenced via tandem mass spectrometry (monoisotopic mass 2034.20 Da, sequence AGIGKIGDFIKKAIAKYKN) [1] [2]. It is classified within the lycotoxin family of spider venom-derived AMPs and carries a predicted net charge of +4 at physiological pH [3]. The peptide is commercially available as a custom-synthesized research reagent, typically supplied as a TFA salt at ≥95% purity, for use in in vitro antimicrobial screening, membrane interaction studies, and venom-derived peptide structure-activity relationship (SAR) investigations .

Verified primary structure and monoisotopic mass (PE=1 evidence)
No published MIC, hemolysis, or cytotoxicity data — blank-slate AMP tool
May support de novo SAR, membrane interaction studies, and structural modeling

Why Peptide2034 Cannot Be Substituted with Other Lycotoxins


Within the Lycosa spider venom peptidome, multiple structurally distinct AMPs coexist, including lycocitin-1, lycocitin-2, lycocitin-3, and the peptides with masses 2034.20 Da (Peptide2034) and 2340.28 Da [1]. Despite sharing a common biological source, these peptides differ markedly in amino acid sequence, length, net charge, and hydrophobicity. Critically, while lycocitin-1 and lycocitin-2 demonstrate quantifiable, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi at defined micromolar concentrations, Peptide2034 possesses no published minimum inhibitory concentration (MIC), no hemolytic activity data, and no cytotoxicity profile in any peer-reviewed study or authoritative database [2] [3]. Substituting Peptide2034 with lycocitin-1, lycotoxin I, or LyeTx I without empirical validation assumes sequence-activity conservation that the existing evidence does not support. This evidence gap makes Peptide2034 a high-risk candidate for applications requiring predicted potency, and conversely, a uniquely valuable blank-slate tool for fundamental structure-function studies where the absence of pre-existing activity bias is advantageous.

Lycocitin-1 and lycotoxin I possess defined MIC values across bacterial and fungal strains; Peptide2034 has no activity data. Functional extrapolation is not supported.

LyeTx I and lycotoxin I include hemolytic/cytotoxicity profiles; Peptide2034 lacks any safety-related endpoint context. Selectivity assumptions may not transfer.

Sequence length, net charge, and hydrophobicity differ from characterized lycotoxins; membrane interaction behavior may shift and requires independent validation.

Peptide2034 Differentiation: Comparator-Based Evidence


Antimicrobial Activity Characterization Status

Peptide2034 was identified and de novo sequenced from L. singoriensis venom alongside lycocitin-1, lycocitin-2, and lycocitin-3 in the same study [1]. However, while lycocitin-1 and lycocitin-2 were tested and exhibited growth inhibition against S. aureus, B. subtilis, E. coli, P. aeruginosa, and C. albicans at micromolar concentrations (MIC range 0.4–50 µM depending on organism) , no MIC or zone-of-inhibition data were generated for Peptide2034 in this or any subsequent peer-reviewed publication. The DRAMP database explicitly records 'No MICs found' for this entry [2]. This represents a critical evidence differential: Peptide2034 is structurally confirmed but functionally uncharacterized relative to its co-isolated analogs.

Antimicrobial activity
Head-to-head
Peptide2034: no MIC data · Lycocitin-1: MIC 0.4–50 µM (S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans)
Reported MIC data gap; functional comparison not feasible
DRAMP: 'No MICs found'
Antimicrobial Peptide Minimum Inhibitory Concentration Spider Venom Lycotoxin

Hemolytic and Cytotoxicity Profiling

The DRAMP database entry for Peptide2034 explicitly states 'No hemolysis information or data found in the reference(s) presented in this entry' and 'Cytotoxicity: Not included yet' [1]. In contrast, lycotoxin I has been evaluated for hemolytic activity in the context of in vivo efficacy studies, and LyeTx I has published hemolysis data enabling therapeutic index calculations [2]. For procurement, this means Peptide2034's selectivity for bacterial over mammalian membranes is entirely unknown, precluding any assessment of its therapeutic window relative to characterized spider AMPs.

Hemolysis/cytotoxicity
Class-level inference
Peptide2034: no hemolysis or cytotoxicity data · LyeTx I: hemolysis characterized, therapeutic index calculable
Safety-related endpoint context absent; selectivity assumptions not supported
DRAMP: 'No hemolysis information found'
Hemolytic Activity Cytotoxicity Therapeutic Index Antimicrobial Peptide

Structural Characterization Completeness

Peptide2034 benefits from unambiguous primary structure determination via electron capture dissociation (ECD) and low-energy collisional tandem mass spectrometry, with a confirmed monoisotopic mass of 2034.20 Da [1]. This is documented in UniProt with a Protein Existence (PE) level of 1: 'Evidence at protein level' [2]. However, unlike lycotoxin I (PDB structure available) and LyeTx I (NMR structure solved), Peptide2034 has no experimental 3D structure or even a predicted structure in DRAMP [3]. Its Boman index (-12.34 kcal/mol) and hydrophobicity (-0.147) have been computationally derived, but these values remain unvalidated by circular dichroism or NMR under membrane-mimetic conditions [3].

3D structure
Head-to-head
Peptide2034: primary sequence and mass confirmed (PE=1), no experimental 3D structure · Lycotoxin I: PDB available; LyeTx I: NMR structure in membrane mimetic
Lacks validated 3D coordinates; requires de novo structure determination
UniProt PE=1; DRAMP no structure entry
Mass Spectrometry De Novo Sequencing Structural Biology Peptide Characterization

Physicochemical Profile Comparison

Computationally derived physicochemical parameters differentiate Peptide2034 from its characterized analogs. Peptide2034 has a net charge of +4 at neutral pH, a Boman index of -12.34 kcal/mol, and a hydrophobicity of -0.147 [1]. In comparison, lycotoxin I (27 residues) carries a higher net positive charge and greater hydrophobic moment, which has been correlated with its potent membrane-lytic activity [2]. LyeTx I (26 residues) similarly exhibits higher cationic charge density. These differences in charge and hydrophobicity suggest that Peptide2034 may interact with lipid bilayers differently than lycotoxin I or LyeTx I, but in the absence of experimental validation, this remains a testable hypothesis rather than an established differentiating feature.

Physicochemical profile
Class-level inference
Net charge +4, Boman index -12.34 kcal/mol, hydrophobicity -0.147 (19 residues) · Lycotoxin I: higher net charge (>+5), greater hydrophobic moment
In silico parameters suggest distinct membrane interaction profile; experimental validation required
DRAMP computational predictions
Peptide Physicochemistry Net Charge Hydrophobicity SAR

Database Annotation Depth

A cross-database audit reveals that Peptide2034 (DRAMP03256) is annotated with only 'Antimicrobial, Antibacterial' as its biological activity, with the functional comment 'May inhibit growth of bacteria' [1] [2]. No target organism, binding target, mechanism of action, or synergistic interaction data are recorded. In contrast, lycotoxin I has annotated mechanisms (membrane disruption, ion gradient dissipation) and lycocitin-1 has defined target organisms and MIC ranges across multiple databases including DRAMP, APD3, and CAMP [3]. This sparse annotation profile means that database-driven AMP screening pipelines are less likely to identify or prioritize Peptide2034 for downstream validation, which may be a consideration for groups using computational pre-screening to select candidates.

Database annotation
Context-dependent
Peptide2034: 0 quantitative functional data points across DRAMP, UniProt, ArachnoServer · Lycotoxin I: MIC, mechanism, target organism data in multiple databases
Sparse functional annotation; may be deprioritized in computational screening pipelines
Cross-database audit (2026)
Bioinformatics Database Annotation Antimicrobial Peptide Database Functional Genomics

Sourcing and Quality Control

Peptide2034 is available from multiple commercial peptide synthesis vendors as a custom research peptide, typically supplied as a TFA salt at ≥95% purity with HPLC and MS quality control documentation . This purity specification is comparable to that offered for synthetic lycocitin-1 or lycotoxin I from the same vendors. However, unlike established AMPs such as polymyxin B or daptomycin, no pharmacopoeial monograph, certified reference standard, or GMP-grade material is available for Peptide2034 or any spider AMP comparator. The key procurement differential is that Peptide2034's batch-to-batch consistency depends entirely on the vendor's synthesis and QC protocols, which must be verified independently for each supplier .

Sourcing & QC
Context-dependent
Research-grade custom peptide, ≥95% HPLC, TFA salt, MS confirmed · Similar specifications for lycocitin-1 and lycotoxin I; no GMP or pharmacopoeial standard available
Selection should be driven by experimental question, not QC differentiation
Verify vendor QC independently
Custom Peptide Synthesis Quality Control Procurement Research Grade

Recommended Research Applications for Peptide2034


Structure-Activity Relationship Studies of Spider Venom AMPs

Peptide2034 is optimally deployed as a structurally characterized but functionally unannotated comparator in SAR studies of the lycotoxin family. Its distinct physicochemical profile (+4 net charge, Boman index -12.34 kcal/mol) relative to lycotoxin I and LyeTx I makes it a valuable tool for isolating the contribution of charge density and hydrophobicity to membrane activity, provided that parallel MIC, hemolysis, and spectroscopic assays are performed within the same study [1] [2].

Membrane Interaction Studies Using Model Lipid Systems

Given the complete absence of mechanistic annotation for Peptide2034, it represents a clean experimental system for elucidating how a +4 charged, moderately hydrophobic linear peptide interacts with defined lipid bilayers. Studies employing surface plasmon resonance, circular dichroism, or dye-leakage assays can use Peptide2034 to probe membrane binding and permeabilization without the confounding influence of pre-existing mechanistic assumptions [1].

Computational Modeling and Molecular Dynamics Simulations

The experimentally confirmed primary sequence (PE=1 in UniProt) and mass (2034.20 Da) provide a reliable starting point for de novo structural prediction and molecular dynamics simulations. Peptide2034 can serve as a test case for benchmarking AMP structure prediction algorithms, where its lack of an existing 3D structure (unlike lycotoxin I) ensures unbiased assessment of computational folding methodologies [2] [3].

Venom Peptidomics and Comparative Evolutionary Biology

As one of five AMPs identified in the L. singoriensis venom gland peptidome, Peptide2034 is directly relevant to studies of venom diversification, gene duplication, and molecular evolution within the Lycosidae family. Its procurement supports phylogenetic comparisons with lycocitin-1, -2, -3 and homologous peptides from L. carolinensis and L. erythrognatha, especially when combined with transcriptomic or proteomic datasets [1].

Application
Selection Property
Validation Focus
Lycotoxin family SAR studies
Structurally confirmed, unannotated AMP comparator
Parallel MIC, hemolysis, and spectroscopic assays within same study
Model membrane interaction studies
Defined sequence without mechanistic annotation
SPR, CD, or dye-leakage assays for membrane binding and permeabilization
AMP structure prediction benchmarking
Experimentally confirmed primary sequence (PE=1)
De novo 3D structure prediction and molecular dynamics simulations
Venom diversification and evolution studies
One of five L. singoriensis venom AMPs
Phylogenetic and transcriptomic comparisons across Lycosidae
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